Cas no 1135243-19-4 (VU 0255035)

VU 0255035 化学的及び物理的性質
名前と識別子
-
- N-{3-Oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propyl}-2,1,3-benzothia diazole-4-sulfonamide
- N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- VU 0255035
- Chromanol 293B
- VU0255035
- AK163845
- GTPL3274
- BDBM50362367
- AX8294949
- ST24048355
- N-[3-Oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide
- 2,1,3-Benzothiadiazole-4-sulfonamide, N-[3-oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propyl]-
- N-[3-oxo-3-(4-pyridin-4-ylpiperazin-1-yl)propyl
-
- MDL: MFCD16875440
- インチ: 1S/C18H20N6O3S2/c25-17(24-12-10-23(11-13-24)14-4-7-19-8-5-14)6-9-20-29(26,27)16-3-1-2-15-18(16)22-28-21-15/h1-5,7-8,20H,6,9-13H2
- InChIKey: WXDHQWPQLKGANZ-UHFFFAOYSA-N
- ほほえんだ: S(C1=C([H])C([H])=C([H])C2C1=NSN=2)(N([H])C([H])([H])C([H])([H])C(N1C([H])([H])C([H])([H])N(C2C([H])=C([H])N=C([H])C=2[H])C([H])([H])C1([H])[H])=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 432.10400
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 659
- トポロジー分子極性表面積: 145
じっけんとくせい
- ふってん: 689.3±65.0°C at 760 mmHg
- ようかいど: DMSO: >5mg/mL
- PSA: 145.01000
- LogP: 2.57810
VU 0255035 セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C
VU 0255035 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-361399A-50mg |
VU 0255035, |
1135243-19-4 | 50mg |
¥5265.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D336155-1g |
N-(3-OXO-3-(4-(PYRIDIN-4-YL)PIPERAZIN-1-YL)PROPYL)BENZO[C][1,2,5]THIADIAZOLE-4-SULFONAMIDE HYDRATE |
1135243-19-4 | 95% | 1g |
$1180 | 2024-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX207-25mg |
VU 0255035 |
1135243-19-4 | 95+% | 25mg |
396CNY | 2021-05-08 | |
Chemenu | CM412976-250mg |
2,1,3-Benzothiadiazole-4-sulfonamide, N-[3-oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propyl]- |
1135243-19-4 | 95%+ | 250mg |
$330 | 2023-11-24 | |
Ambeed | A723827-1mg |
N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide |
1135243-19-4 | 95% | 1mg |
$6.0 | 2025-02-20 | |
Ambeed | A723827-250mg |
N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide |
1135243-19-4 | 95% | 250mg |
$89.0 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-361399-10 mg |
VU 0255035, |
1135243-19-4 | 10mg |
¥933.00 | 2023-07-10 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5170-50mg |
VU 0255035 |
1135243-19-4 | 98% | 50mg |
¥7020.00 | 2023-09-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX207-250mg |
VU 0255035 |
1135243-19-4 | 95+% | 250mg |
1682CNY | 2021-05-08 | |
Ambeed | A723827-100mg |
N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide |
1135243-19-4 | 95% | 100mg |
$53.0 | 2025-02-20 |
VU 0255035 関連文献
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
VU 0255035に関する追加情報
Introduction to Compound with CAS No. 1135243-19-4 and Product Name VU 0255035
The compound identified by the CAS number 1135243-19-4 and the product name VU 0255035 represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in pharmaceutical development. The molecular framework of this compound, characterized by its specific chemical composition, has been extensively studied for its interactions with biological targets, which may contribute to its efficacy in various therapeutic contexts.
Recent studies have highlighted the compound's role in modulating biological pathways that are relevant to inflammation, neurodegeneration, and metabolic disorders. The structural features of 1135243-19-4, including its functional groups and stereochemistry, have been meticulously analyzed to understand how these elements influence its pharmacological activity. Researchers have observed that the compound exhibits promising properties in preclinical models, suggesting its potential as a lead molecule for further drug development.
One of the most intriguing aspects of VU 0255035 is its ability to interact with specific receptors and enzymes in a highly selective manner. This selectivity is crucial for minimizing side effects and maximizing therapeutic benefits. The compound's binding affinity and kinetic properties have been thoroughly investigated using high-throughput screening techniques and X-ray crystallography. These studies have revealed that 1135243-19-4 can bind to targets with high precision, making it an attractive candidate for designing novel therapeutics.
In the realm of drug discovery, the compound's potential extends beyond mere biochemical interactions. Its ability to cross biological barriers, such as the blood-brain barrier, has been a focus of recent research. This property is particularly important for developing treatments for central nervous system disorders. Researchers have employed advanced computational methods to predict how VU 0255035 might behave in vivo, which has provided valuable insights into its pharmacokinetic profile.
The synthesis of 1135243-19-4 has also been a subject of interest due to the complexity of its molecular structure. Chemists have developed innovative synthetic routes that enhance yield and purity while maintaining the integrity of the compound's key functional groups. These synthetic strategies have not only improved the accessibility of the compound for research purposes but also set a benchmark for future synthetic endeavors in similar molecules.
As our understanding of biological systems continues to evolve, so does the potential application of VU 0255035. Emerging research suggests that this compound may have roles beyond traditional pharmaceuticals, such as in diagnostic imaging or as a tool for understanding disease mechanisms at a molecular level. The versatility of its applications underscores the importance of continued investigation into its properties and potential uses.
The regulatory landscape for compounds like 1135243-19-4 is another critical aspect that influences their development and commercialization. Compliance with international standards ensures that these compounds are safe and effective when used in therapeutic contexts. Regulatory agencies have stringent guidelines that must be followed during preclinical testing and clinical trials. These guidelines are designed to protect patients while fostering innovation in drug development.
In conclusion, the compound with CAS number 1135243-19-4 and product name VU 0255035 represents a promising avenue for advancing biomedical research and therapeutic interventions. Its unique chemical properties, combined with recent findings from various studies, highlight its potential as a lead molecule for drug development. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a significant role in addressing some of the most pressing challenges in medicine today.
1135243-19-4 (VU 0255035) 関連製品
- 1806525-89-2(1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one)
- 1461705-40-7(2-methanesulfonylpyrimidine-5-thiol)
- 1805491-72-8(Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate)
- 233586-52-2(2-methyl-5-(pyrrolidin-1-yl)pentan-2-ol)
- 90293-81-5(Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers))
- 331462-24-9(3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide)
- 50835-77-3(methyl 3-isocyanatopropanoate)
- 855929-18-9(2-(Cyclopentyloxy)acetamide)
- 2198465-51-7(N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)
- 1984165-29-8(4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid)
